![molecular formula C6H4BrN3 B580261 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1172085-67-4](/img/structure/B580261.png)
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their broad spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromine atom attached at the 5-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-[1,2,4]triazolo[4,3-a]pyridine.
Scientific Research Applications
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications, including the development of drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The compound’s biological activities are primarily due to its ability to bind to and inhibit specific enzymes and receptors. For example, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular pathways involved can vary depending on the specific biological target.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Lacks the bromine atom at the 5-position but shares a similar core structure.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure with a chlorine atom instead of bromine.
5-Azido-[1,2,4]triazolo[4,3-a]pyridine: Formed through nucleophilic substitution of the bromine atom with an azide group.
Uniqueness: 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Biological Activity
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridine structure. The presence of the bromine atom at the 5-position significantly influences its reactivity and biological activity. This compound is part of a larger family of triazolopyridines known for their broad spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Chlamydia and other bacterial infections .
Activity Type | Target Organisms | Mechanism |
---|---|---|
Antibacterial | Various strains | Inhibition of cell wall synthesis or protein synthesis |
Antifungal | Fungal pathogens | Disruption of fungal cell membranes |
Insecticidal | Agricultural pests | Neurological disruption leading to mortality |
Antitumor Activity
This compound has also been evaluated for its antitumor potential. Similar compounds have shown to inhibit microtubulin polymerization and induce apoptosis in cancer cell lines. For example, derivatives of triazolopyridines have demonstrated significant antiproliferative effects against various cancer types by targeting critical pathways involved in cell division and survival .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biomolecules and enzymes:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Interaction : Similar structures have been found to target receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in angiogenesis and tumor growth .
- Cell Cycle Regulation : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells by modulating signaling pathways like ERK signaling .
Case Studies
- Antitumor Efficacy : A study evaluating derivatives of triazolopyridines found that certain compounds exhibited IC50 values as low as 0.53 μM against HCT-116 colorectal cancer cells. This suggests strong potential for development as anticancer agents .
- Antimicrobial Evaluation : In vitro tests showed that this compound displayed potent activity against Chlamydia species compared to standard antibiotics like spectinomycin .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions affect yield?
- Methodological Answer : Two primary methods are widely used:
- Oxidative Cyclization : Hydrazine intermediates undergo cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding ~73% purity after extraction and alumina plug filtration .
- PhI(OAc)₂-Mediated Cyclization : Ethyl 2-oxoacetate condensation with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization, yields carboxylic acid precursors for further derivatization .
- Critical Factors : Solvent choice (ethanol vs. acetic acid), oxidant toxicity (NaOCl vs. Cr(VI)), and reaction time (3 hours vs. prolonged reflux) significantly impact yield and scalability.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbon骨架 and bromine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 228.98 for C₆H₄BrN₃) .
- Infrared (IR) Spectroscopy : Confirms absence/presence of functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .
Q. How does bromine substitution at position 5 influence the compound’s reactivity compared to other halogenated derivatives?
- Methodological Answer :
- Electrophilic Reactivity : The 5-bromo group enhances susceptibility to nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions (e.g., CuI catalysis in pyridine) .
- Comparison to Other Halogens : Bromine’s larger atomic radius and lower electronegativity (vs. Cl or I) increase steric hindrance but improve leaving-group ability in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test IDO (indoleamine 2,3-dioxygenase) inhibition using cell lysates and kynurenine quantification via HPLC .
- Receptor Binding Studies : Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinity to targets like RBP4 (retinol-binding protein 4) .
- Cell-Based Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
Q. What computational strategies predict the binding mode of this compound to proteins like RBP4?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., N2 nitrogen H-bonding with Arg121 in RBP4) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- 3D-QSAR Models : Develop comparative molecular field analysis (CoMFA) models to correlate substituent effects with herbicidal activity .
Q. How to resolve contradictions in reported reactivity of brominated triazolopyridines in cross-coupling reactions?
- Methodological Answer :
- Substituent Analysis : Compare reactivity of 5-bromo vs. 6-bromo derivatives; steric hindrance at position 5 may reduce Pd-catalyzed coupling efficiency .
- Catalyst Optimization : Screen Pd/Cu catalysts (e.g., Pd(PPh₃)₄/CuI) in microwave-assisted reactions to enhance yields .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and identify side products (e.g., dehalogenation under harsh conditions) .
Q. How to conduct structure-activity relationship (SAR) studies on this compound derivatives?
- Methodological Answer :
- Systematic Substitution : Introduce substituents (e.g., methylthio, methoxy) at positions 3 or 6 to modulate lipophilicity and target engagement .
- Biological Profiling : Test derivatives in tiered assays (e.g., enzyme inhibition → cell viability → in vivo efficacy) .
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIWBYJVFCZPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656833 | |
Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172085-67-4 | |
Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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